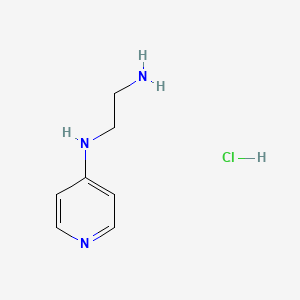

4-(2-Aminoethylamino)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

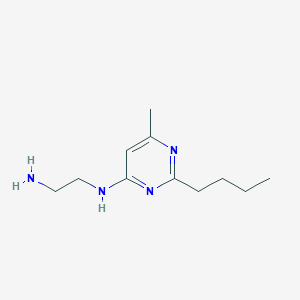

4-(2-Aminoethylamino)pyridine hydrochloride, also known as 4-AEP, is a chemical compound with a wide range of applications in scientific research. It is an organic compound belonging to the class of aminopyridines, which are characterized by their nitrogen-containing heterocyclic ring structures. 4-AEP is a white crystalline solid that is soluble in water and other polar solvents. It is used in the synthesis of other compounds, as a reagent in chemical reactions, and as a catalyst in enzymatic reactions. In addition, 4-AEP is a versatile tool for studying the structure and function of proteins and other molecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(2-Aminoethylamino)pyridine hydrochloride serves as a crucial precursor in synthesizing various heterocyclic compounds due to its ability to participate in diverse chemical reactions. Research emphasizes its role in generating 5H-pyrano[2,3-d]pyrimidine scaffolds, which are significant for medicinal and pharmaceutical applications. The use of hybrid catalysts in these syntheses, including organocatalysts, metal catalysts, and nanocatalysts, highlights the compound's versatility in creating biologically active molecules and potential lead compounds for drug development (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

The role of pyridine derivatives, including this compound, extends to chemosensing applications. These compounds exhibit high affinity towards various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. Their ability to function as chemosensors underscores their potential in analytical chemistry, offering pathways for designing compounds with high selectivity and sensitivity (Abu-Taweel et al., 2022).

Medicinal Chemistry

Pyridine derivatives, including this compound, possess a wide range of biological activities, such as antifungal, antibacterial, and anticancer activities. Their structural diversity and functional versatility enable the development of novel therapeutic agents. The compound's medicinal significance is evident in the synthesis of compounds with potent biological activities, contributing to the exploration of new treatments and drugs (Altaf et al., 2015).

Agrochemical Applications

The application of this compound extends to the field of agrochemistry, where it contributes to the development of novel agrochemicals. By employing Intermediate Derivatization Methods, researchers can discover new pyridine-based agrochemicals with improved efficiency and efficacy. This approach has led to the identification of fungicides, insecticides, and herbicides that play a crucial role in modern agriculture, showcasing the compound's importance in enhancing crop protection strategies (Guan et al., 2016).

Safety and Hazards

4-(2-Aminoethylamino)pyridine hydrochloride is for R&D use only and is not intended for medicinal, household, or other uses . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Properties

IUPAC Name |

N'-pyridin-4-ylethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYNXMYDKYHRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590440 |

Source

|

| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64281-29-4 |

Source

|

| Record name | N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)